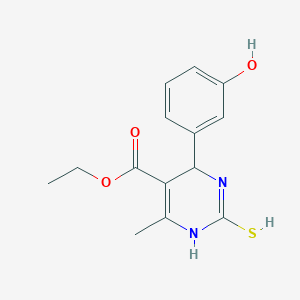
ethyl 4-(3-hydroxyphenyl)-6-methyl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(3-hydroxyphenyl)-6-methyl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxylate is a chemical compound that belongs to the class of dihydropyrimidines This compound is known for its unique structural features, which include a hydroxyphenyl group, a methyl group, and a sulfanyl group attached to a dihydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-hydroxyphenyl)-6-methyl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxylate can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is a three-component condensation reaction. The starting materials typically include an aldehyde (such as 3-hydroxybenzaldehyde), a β-keto ester (such as ethyl acetoacetate), and a thiourea. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as heteropoly acid supported on zeolite .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Biginelli reaction for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as employing environmentally benign solvents and catalysts, can be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-hydroxyphenyl)-6-methyl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Ethyl 4-(3-hydroxyphenyl)-6-methyl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-(3-hydroxyphenyl)-6-methyl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins involved in disease pathways. The hydroxyphenyl group can interact with active sites of enzymes, while the sulfanyl group can form covalent bonds with target proteins, leading to inhibition of their activity .
Comparison with Similar Compounds
Ethyl 4-(3-hydroxyphenyl)-6-methyl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Monastrol: A well-known inhibitor of the kinesin motor protein Eg5, which is involved in cell division.
Ethyl 4-(3-hydroxyphenyl)-6-methyl-2-thioxo-1,3-dihydropyrimidine-5-carboxylate: A similar compound with a thioxo group instead of a sulfanyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 4-(3-hydroxyphenyl)-6-methyl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-3-19-13(18)11-8(2)15-14(20)16-12(11)9-5-4-6-10(17)7-9/h4-7,12,17H,3H2,1-2H3,(H2,15,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBCDGHHHHGHFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=NC1C2=CC(=CC=C2)O)S)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=NC1C2=CC(=CC=C2)O)S)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
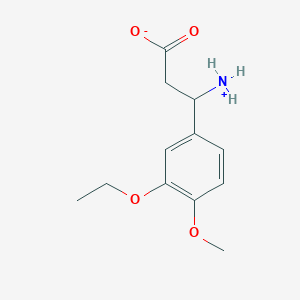

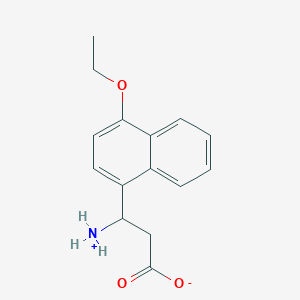
![N-[(Oxolan-2-yl)methyl]morpholine-4-carboxamide](/img/structure/B7726455.png)
![4-[[3,5-Bis(methoxycarbonyl)-4-methylthiophen-2-yl]sulfonylamino]butanoic acid](/img/structure/B7726466.png)
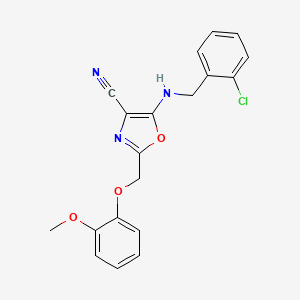
![2-((5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)phenyl acetate](/img/structure/B7726475.png)
![2,4-dimethoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline](/img/structure/B7726486.png)
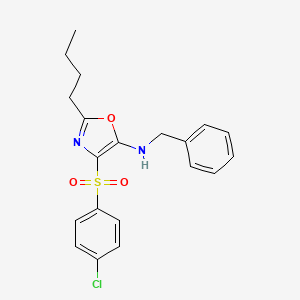

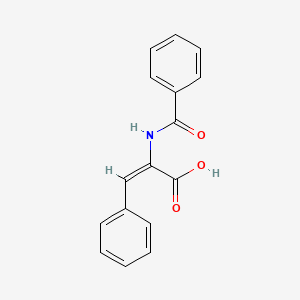
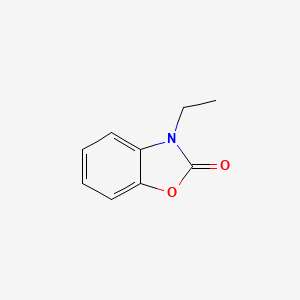
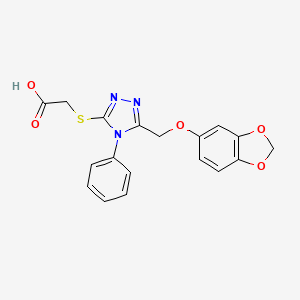
![({2-[2-({[3-(Ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}acetyl)hydrazinyl]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B7726542.png)
